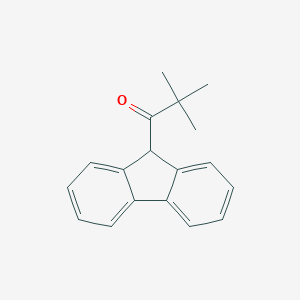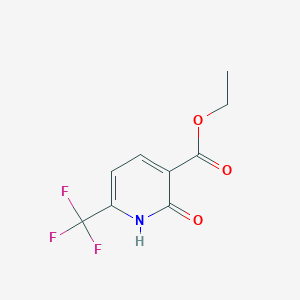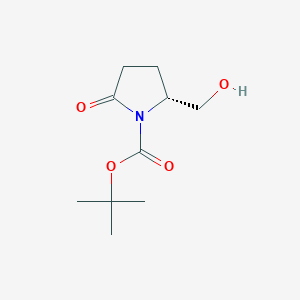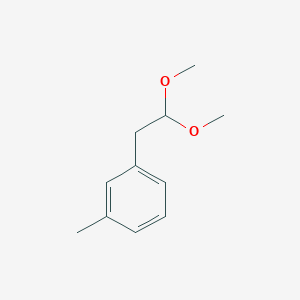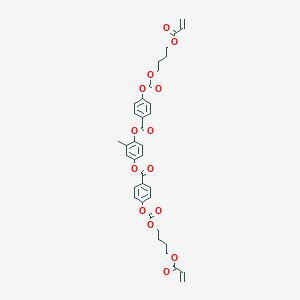
H-Ser-Leu-Leu-OH
Overview
Description
“H-Ser-Leu-Leu-OH” is a tripeptide composed of the amino acids serine (Ser), leucine (Leu), and leucine (Leu). It has a molecular formula of C15H29N3O5 and a molecular weight of 331.41 . It is also known as L-Leucine, L-seryl-L-leucyl- . Serylleucine, a dipeptide, can be detected in urine as a metabolite and is a biomarker in TB studies .
Scientific Research Applications
Supramolecular Self-Assembly
The compound H-Ser-Leu-Leu-OH (Serine-Leucine-Leucine) plays a role in the study of supramolecular self-assembly. Karle and Ranganathan (2009) explored the hydrogen-bonding patterns in supramolecular self-assembly of core oxalo retro-peptides. They noted that in the crystal structure of MeO-Ser-Leu-COCO-Leu-Ser-OMe, the OH in the Ser side-chains form hydrogen bonds with the backbone carbonyl of Leu groups from neighboring molecules, highlighting the structural significance of these peptides (Karle & Ranganathan, 2009).
Anti-Hepatic Cancer Activity
This compound is also involved in medical research, particularly in cancer studies. Ding et al. (2004) synthesized YSL (a peptide including Ser-Leu), demonstrating its distribution and anti-hepatic cancer activity. Their study revealed that YSL could increase the survival time of H22 tumor cells implanted in mice, suggesting its potential in cancer therapy (Ding et al., 2004).
Peptide Substrates in Enzyme Studies
Raymond and Bricas (1979) researched the use of chromophoric hexapeptide substrates, including H-Leu-D-Ser-Phe(N0 2 )-Nle-Ala-Leu-OMe, in enzyme studies. They concluded that the β-OH group of the Ser residue is involved in interactions between chymosin and its substrates, demonstrating the utility of peptides like this compound in enzymatic research (Raymond & Bricas, 1979).
Copper(II) Ion Coordination
The coordination of metal ions by peptides is another area of research. Matera-Witkiewicz, Kapczyńska, and Stefanowicz (2014) studied the binding properties of peptides, including those similar to this compound, with copper(II) ions. Their findings provide insights into the metal-peptide interactions, which are crucial in understanding various biochemical and physiological processes (Matera-Witkiewicz, Kapczyńska, & Stefanowicz, 2014).
Neuroprotective Properties
The peptide this compound (LSAL) is studied for its potential neuroprotective properties. Seguin, Seznec, and Fillion (1997) found that LSAL, also known as 5-HT-moduline, can affect the functional activity of central 5-HT1B receptors in rats, suggesting its role in adaptative control of the serotonergic system. This research opens doors to potential applications in neurological disorders such as anxiety and depression (Seguin, Seznec, & Fillion, 1997).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLONWHIORGALA-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427222 | |
| Record name | CTK0G7128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10329-74-5 | |
| Record name | CTK0G7128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)



